molecular formula C12H14N2O B243502 N-[4-(cyanomethyl)phenyl]butanamide

N-[4-(cyanomethyl)phenyl]butanamide

Cat. No.: B243502
M. Wt: 202.25 g/mol
InChI Key: HXWMWISZSFXSMD-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]butanamide is a substituted butanamide derivative characterized by a cyanomethyl group attached to the para position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. For instance, substituents like sulfonamide, acetyl, or morpholine groups in related compounds (e.g., ) highlight the versatility of the butanamide scaffold in modulating solubility, stability, and biological activity .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]butanamide

InChI

InChI=1S/C12H14N2O/c1-2-3-12(15)14-11-6-4-10(5-7-11)8-9-13/h4-7H,2-3,8H2,1H3,(H,14,15)

InChI Key

HXWMWISZSFXSMD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)CC#N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

  • Key Difference: Replaces the cyanomethyl group with an acetyl moiety.
  • Synthesis: Commercial routes focus on acylating 4-aminophenylacetone, yielding 98% purity (). This contrasts with sulfonamide-containing analogs (), which require multi-step sulfonation and acylation .

N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)

  • Key Difference : Incorporates a sulfamethazine core with butyryl and valeroyl groups.
  • Impact : The sulfonamide group enhances hydrogen-bonding capacity, critical for antitubercular activity (). The butanamide chain here serves as a lipophilic linker, improving membrane permeability compared to simpler phenylbutanamides .

Pharmacological Activity and Therapeutic Targets

N-(4-(5-Chloropyridin-3-yl)phenyl)butanamide Derivatives ()

  • Structure : Features a 5-chloropyridinyl group and cyclopropanesulfonamido substituent.
  • Activity: Acts as a CTPS1 inhibitor for treating proliferative diseases. The chloropyridine moiety likely enhances target affinity by mimicking nucleotide bases, while the butanamide linker optimizes pharmacokinetics (). This contrasts with N-[4-(cyanomethyl)phenyl]butanamide, where the cyanomethyl group may confer metabolic stability via resistance to hydrolysis .

4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide (CAS 453584-34-4)

  • Structure: Contains ethoxyphenoxy and morpholine substituents.
  • Impact: The morpholine ring improves aqueous solubility and blood-brain barrier penetration, suggesting CNS applications.

N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide (CAS 524051-87-4)

  • Key Difference : Replaces butanamide with a fluorobenzamide group.
  • Safety data sheets () emphasize stringent handling protocols, which may extend to cyanomethyl-bearing analogs due to similar reactivity .

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